Cas no 25234-57-5 (Stearoylcholine Chloride)
Stearoylcholine Chloride Chemical and Physical Properties
Names and Identifiers
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- Ethanaminium,N,N,N-trimethyl-2-[(1-oxooctadecyl)oxy]-, chloride (1:1)
- TRIMETHYL(2-(STEAROYLOXY)ETHYL)AMMONIUM CHLORIDE
- trimethyl(2-octadecanoyloxyethyl)azanium,chloride
- N,N,N-trimethyl-2-(octadecanoyloxy)ethanaminium chloride
- Trimethyl[2-(stearoyloxy)ethyl]ammonium chloride
- EINECS 246-744-1
- trimethyl(2-octadecanoyloxyethyl)azanium;chloride
- SCHEMBL1517489
- N,N,N-Trimethyl-2-(stearoyloxy)ethan-1-aminium chloride
- 25234-57-5
- DTXSID90948083
- NS00084384
- N,N,N-Trimethyl-2-(octadecanoyloxy)ethan-1-aminium chloride
- Stearoylcholine Chloride
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- Inchi: 1S/C23H48NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)26-22-21-24(2,3)4;/h5-22H2,1-4H3;1H/q+1;/p-1
- InChI Key: HHADJUZGKVNYLU-UHFFFAOYSA-M
- SMILES: [Cl-].O(C(CCCCCCCCCCCCCCCCC)=O)CC[N+](C)(C)C
Computed Properties
- Exact Mass: 356.9618
- Monoisotopic Mass: 405.3373575g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 27
- Rotatable Bond Count: 20
- Complexity: 310
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
Stearoylcholine Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | S686538-100mg |
Stearoylcholine Chloride |
25234-57-5 | 100mg |
$ 184.00 | 2023-09-06 | ||
| TRC | S686538-500mg |
Stearoylcholine Chloride |
25234-57-5 | 500mg |
$ 845.00 | 2023-09-06 | ||
| TRC | S686538-1g |
Stearoylcholine Chloride |
25234-57-5 | 1g |
$ 1455.00 | 2023-09-06 |
Stearoylcholine Chloride Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on Stearoylcholine Chloride
Recent Advances in Stearoylcholine Chloride (25234-57-5) Research: A Comprehensive Review
Stearoylcholine Chloride (CAS: 25234-57-5) is a quaternary ammonium compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique physicochemical properties and potential therapeutic applications. This research briefing aims to synthesize the latest findings on Stearoylcholine Chloride, focusing on its molecular mechanisms, pharmacological effects, and emerging applications in drug delivery and biomedical engineering.
Recent studies have highlighted the role of Stearoylcholine Chloride as a cationic surfactant with amphiphilic characteristics, making it a promising candidate for enhancing the solubility and bioavailability of hydrophobic drugs. A 2023 study published in the Journal of Controlled Release demonstrated its efficacy in forming stable micellar structures, which can encapsulate poorly water-soluble compounds such as anticancer agents. The study reported a 40% increase in drug-loading capacity compared to traditional surfactants, underscoring its potential in nanomedicine.
In addition to its applications in drug delivery, Stearoylcholine Chloride has been investigated for its antimicrobial properties. Research published in Biomaterials Science (2024) revealed that derivatives of 25234-57-5 exhibit broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disruption of bacterial cell membranes, a finding supported by atomic force microscopy (AFM) and molecular dynamics simulations.
Another groundbreaking application of Stearoylcholine Chloride lies in its use as a gene delivery vector. A 2024 Nature Communications study demonstrated that cationic liposomes incorporating 25234-57-5 achieved a 75% transfection efficiency in primary human cells, outperforming commercial transfection reagents. The study attributed this success to the compound's ability to condense nucleic acids while minimizing cytotoxicity—a critical advantage for in vivo gene therapy applications.
Despite these advances, challenges remain in the clinical translation of Stearoylcholine Chloride-based formulations. Pharmacokinetic studies indicate rapid clearance from systemic circulation, necessitating further structural modifications. Ongoing research at MIT's Koch Institute (2024) is exploring PEGylation strategies to prolong half-life while maintaining bioactivity. Preliminary data suggest a 3-fold increase in plasma retention time with optimized formulations.
In conclusion, Stearoylcholine Chloride (25234-57-5) represents a versatile molecular platform with multifaceted applications in pharmaceutical sciences. From enhancing drug delivery to enabling novel antimicrobial strategies and gene therapies, recent research underscores its transformative potential. Future directions should focus on addressing pharmacokinetic limitations and expanding clinical validation to unlock its full therapeutic value.
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